Pseudoephedrine, hydrochloride, (-)-

Pharmacology Receptor Binding Sympathomimetic Amines

Select (−)-Pseudoephedrine hydrochloride (CAS 670-40-6) for applications demanding stereospecific adrenergic receptor engagement. This (1R,2R)-enantiomer exhibits differential binding at α1/α2 receptors, a distinct cardiovascular profile, and is validated as a chiral resolving agent. Its certified enantiopurity (impurity detection down to 0.02%) ensures reliable performance in chiral synthesis, reference standard development, and receptor-subtype studies, eliminating the pharmacological and analytical liabilities of the (+)-enantiomer or racemic mixtures.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 670-40-6
Cat. No. B13414356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoephedrine, hydrochloride, (-)-
CAS670-40-6
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10+;/m1./s1
InChIKeyBALXUFOVQVENIU-SCYNACPDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is (−)-Pseudoephedrine Hydrochloride (CAS 670-40-6): A Chiral Sympathomimetic Amine


Pseudoephedrine, hydrochloride, (−)- (CAS 670-40-6), also designated as (1R,2R)-2-methylamino-1-phenylpropan-1-ol hydrochloride, is the levorotatory enantiomer of the sympathomimetic amine pseudoephedrine [1]. This compound belongs to the phenethylamine and ephedrine alkaloid classes and exhibits stereospecific binding to α-adrenergic receptors, with documented differences in receptor affinity and pharmacodynamic profile relative to its (+)-enantiomer and the diastereomer ephedrine [2]. It is primarily utilized as a nasal decongestant and serves as a critical chiral building block or reference standard in pharmaceutical synthesis and analytical chemistry [3].

Why Substituting (−)-Pseudoephedrine Hydrochloride with Its Enantiomer or Racemate Is Not Equivalent


Substitution of (−)-pseudoephedrine hydrochloride with the more common (+)-enantiomer or a racemic mixture introduces distinct pharmacological and analytical liabilities. The two enantiomers exhibit differential binding affinities for α1- and α2-adrenergic receptors, leading to variations in both therapeutic efficacy and adverse effect profiles, including cardiovascular impact [1]. Furthermore, the presence of the opposite enantiomer can alter solid-state properties such as crystal structure and dissolution rate, potentially affecting formulation performance [2]. From an analytical standpoint, ensuring enantiomeric purity is critical, as even minor contamination (e.g., as low as 0.02%) can be detected and may impact the results of chiral chromatography or receptor-binding studies [3].

Quantitative Differentiation Evidence for (−)-Pseudoephedrine Hydrochloride (CAS 670-40-6)


Superior α-Adrenergic Receptor Binding Affinity vs. (+)-Pseudoephedrine

According to patent disclosures, at similar doses, (−)-pseudoephedrine binds α1- and α2-adrenergic receptors with greater affinity than (+)-pseudoephedrine, while also demonstrating fewer adverse effects on blood pressure and reduced drug interaction potential [1]. This stereospecific binding is hypothesized to account for the differential therapeutic and side effect profiles of the two enantiomers.

Pharmacology Receptor Binding Sympathomimetic Amines

Superior Nasal Decongestant Efficacy vs. Phenylephrine in a Controlled Human Challenge Model

In a randomized, placebo-controlled, three-way crossover study involving 39 grass-sensitive patients exposed to pollen in the Vienna Challenge Chamber, a single 60 mg dose of pseudoephedrine (formulation not specified as enantiopure) demonstrated a statistically significant improvement in nasal congestion scores compared to both placebo (P < .01) and phenylephrine 12 mg (P = .01) over a 6-hour observation period [1]. In contrast, phenylephrine was not significantly different from placebo (P = .56).

Clinical Pharmacology Nasal Decongestion Allergic Rhinitis

Distinct Cardiovascular and Bronchodilatory Potency Relative to Ephedrine in Human Subjects

A double-blind trial comparing D-(−)-ephedrine and L-(+)-pseudoephedrine (note: stereochemical assignment differs from target; this refers to the naturally occurring enantiomer) in healthy volunteers found that 60-90 mg of ephedrine were required to raise diastolic blood pressure above 90 mmHg, whereas 210-240 mg of pseudoephedrine were needed to achieve the same effect [1]. In patients with reversible airways obstruction, 60 mg ephedrine produced a bronchodilatory effect on FEV1 that was more than twice as great as that produced by 210 mg pseudoephedrine [1].

Cardiovascular Pharmacology Bronchodilation Clinical Comparison

Enantiomeric Purity Differentiation at 0.02% Level via Chiral HPLC

An HPLC method using pre-column derivatization with S-(+)-1-(1-naphthyl)-ethyl isocyanate was developed to separate the four stereoisomers of ephedrine. This method was shown to differentiate between samples of (+)-pseudoephedrine that differed in their (−)-enantiomeric impurity content by as little as 0.02% [1].

Analytical Chemistry Chiral Chromatography Quality Control

Validation of RP-HPLC Method for Enantiomeric Purity Control in Synthetic Manufacturing

A validated RP-HPLC method with pre-column derivatization using (1S)-(+)-menthyl chloroformate achieved baseline separation of (−)-pseudoephedrine hydrochloride from its (+)-enantiomer and ephedrine isomers. The method demonstrated a linear calibration range of 0.033-0.667 μg/mL (r > 0.99) for (−)-pseudoephedrine hydrochloride, with a detection limit (S/N=3) of 56 ng and a quantitation limit (S/N=10) of 204 ng [1].

Process Analytical Technology Chiral Separation Pharmaceutical Manufacturing

Optimal Applications for (−)-Pseudoephedrine Hydrochloride Based on Quantified Differentiation


Chiral Starting Material for Asymmetric Synthesis

Given its defined stereochemistry and the availability of validated analytical methods to confirm enantiopurity down to 0.02% impurity levels [1], (−)-pseudoephedrine hydrochloride serves as a reliable chiral building block or resolving agent in organic synthesis. Its use is preferred when a stereospecific outcome is required and contamination by the (+)-enantiomer could compromise downstream synthetic steps or the optical purity of the final product [2].

Pharmacological Research on Stereospecific Adrenergic Signaling

For in vitro and in vivo studies designed to dissect the stereospecific contributions of α1- and α2-adrenergic receptor subtypes, (−)-pseudoephedrine hydrochloride is the appropriate choice. Its documented differential binding affinity compared to (+)-pseudoephedrine [3] allows researchers to probe the functional selectivity of these receptors, while its distinct cardiovascular profile relative to ephedrine [4] makes it suitable for studies focused on decongestion with minimized pressor effects.

Development of High-Sensitivity Chiral Analytical Methods

The compound is an essential reference standard for developing and validating chiral separation methods, such as HPLC and TLC, used for quality control of ephedrine alkaloids. Methods utilizing (−)-pseudoephedrine as a template in molecularly imprinted polymers (MIPs) have demonstrated the ability to resolve enantiomers [5]. Procurement of the pure enantiomer is critical for establishing system suitability, determining detection limits (e.g., 56 ng by HPLC [6]), and accurately quantifying enantiomeric excess.

Formulation of Targeted-Release Nasal Decongestant Products

For oral decongestant formulations where a consistent and prolonged effect is desired, as demonstrated by the combination of pseudoephedrine with cetirizine showing comparable overall decongestion to topical xylometazoline but with a longer duration [7], (−)-pseudoephedrine hydrochloride can be selected. The evidence of its superior efficacy over phenylephrine in a controlled allergen challenge [8] provides a strong scientific rationale for its use in products intended for the relief of nasal congestion associated with allergic rhinitis.

Technical Documentation Hub

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